molecular formula C7H9NO3 B14238159 Ethoxymethyl 2-cyanoprop-2-enoate CAS No. 395643-51-3

Ethoxymethyl 2-cyanoprop-2-enoate

Cat. No.: B14238159
CAS No.: 395643-51-3
M. Wt: 155.15 g/mol
InChI Key: BBJDTIHWRMMMGO-UHFFFAOYSA-N
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Description

Ethoxymethyl 2-cyanoprop-2-enoate is a cyanoacrylate ester characterized by an ethoxymethyl ester group attached to a cyano-substituted propenoate backbone. This compound belongs to the broader class of α-cyanoacrylates, which are widely recognized for their rapid polymerization upon contact with moisture, making them valuable in adhesives and biomedical applications.

Properties

CAS No.

395643-51-3

Molecular Formula

C7H9NO3

Molecular Weight

155.15 g/mol

IUPAC Name

ethoxymethyl 2-cyanoprop-2-enoate

InChI

InChI=1S/C7H9NO3/c1-3-10-5-11-7(9)6(2)4-8/h2-3,5H2,1H3

InChI Key

BBJDTIHWRMMMGO-UHFFFAOYSA-N

Canonical SMILES

CCOCOC(=O)C(=C)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction typically involves the use of a base catalyst and is carried out under controlled temperature conditions to ensure the desired product is obtained .

Industrial Production Methods

In industrial settings, the production of ethoxymethyl 2-cyanoprop-2-enoate involves large-scale condensation reactions followed by purification steps to isolate the compound. The process is optimized to maximize yield and purity, often involving distillation and crystallization techniques .

Chemical Reactions Analysis

Types of Reactions

Ethoxymethyl 2-cyanoprop-2-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethoxymethyl 2-cyanoprop-2-enoate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of ethoxymethyl 2-cyanoprop-2-enoate involves rapid polymerization upon exposure to moisture. The compound forms strong covalent bonds with the substrate, leading to the formation of a durable adhesive layer. The molecular targets include hydroxyl and amine groups on the substrate surface, facilitating strong adhesion .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethoxymethyl vs. Ethoxyethyl Cyanoacrylates

  • This makes it suitable for industrial adhesives requiring moderate curing times . Applications: Adhesives for plastics and metals due to balanced reactivity and bond strength.
  • Ethoxymethyl 2-cyanoprop-2-enoate: The shorter ethoxymethyl group may enhance polymerization speed compared to ethoxyethyl analogs. This could benefit applications requiring rapid bonding but may reduce shelf stability due to higher moisture sensitivity (inferred from methyl ester behavior ).

Substituent Position and Isomerism

  • Ethyl (2Z)-2-cyano-3-ethoxyprop-2-enoate (CAS 1715183): Features an ethoxy group at the 3-position of the propenoate chain, distinct from ethoxymethyl’s ester-linked substituent. The Z-configuration influences molecular packing and reactivity, as seen in crystallographic studies . Applications: Intermediate in organic synthesis, particularly for heterocyclic compounds.
  • Such derivatives are explored in materials science for tunable reactivity .

Methyl and Ethyl Cyanoacrylate Esters

  • Methyl 2-cyanoprop-2-enoate (CAS 137-05-3): The methyl ester lacks alkoxyalkyl groups, resulting in high volatility and rapid polymerization. This limits its use to niche applications requiring instant bonding . Key Difference: Ethoxymethyl’s alkoxy group likely reduces volatility and moderates reactivity compared to methyl esters.

Physicochemical and Functional Properties

Table 1: Comparative Analysis of Key Cyanoacrylate Derivatives

Compound Ester Group Substituent Position Molecular Formula Key Properties Applications
This compound Ethoxymethyl Prop-2-enoate C₇H₉NO₃ Hypothesized rapid polymerization Adhesives, biomedical
2-Ethoxyethyl 2-cyanoacrylate Ethoxyethyl Prop-2-enoate C₈H₁₁NO₃ Moderate polymerization; industrial use Plastics, metal bonding
Methyl 2-cyanoprop-2-enoate Methyl Prop-2-enoate C₅H₅NO₂ High volatility, fast curing Niche adhesives
Ethyl (2Z)-2-cyano-3-ethoxyacrylate Ethyl 3-ethoxy (Z-isomer) C₈H₁₁NO₃ Stable crystalline structure Synthetic intermediates

Research Findings and Trends

  • Reactivity Modulation: Alkoxyalkyl groups (e.g., ethoxymethyl) in cyanoacrylates balance reactivity and stability. Ethoxymethyl derivatives may offer faster curing than ethoxyethyl analogs but slower than methyl esters, positioning them for medical adhesives requiring controlled polymerization .
  • Structural Insights: Crystallographic data from analogs like (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate reveal that substituent geometry (E/Z) and aromatic groups significantly impact molecular packing and thermal stability .
  • Synergistic Effects: Ethoxymethyl substituents in opioid receptor ligands (e.g., Salvinorin B analogs) demonstrate enhanced binding affinity due to oxygen-mediated interactions .

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